molecular formula C12H16N2 B121442 2-(Pentan-2-yl)-1H-benzo[d]imidazole CAS No. 152876-70-5

2-(Pentan-2-yl)-1H-benzo[d]imidazole

Cat. No. B121442
M. Wt: 188.27 g/mol
InChI Key: FOTFIDVNCPGUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pentan-2-yl)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzimidazole derivatives, which have been extensively studied for their diverse biological activities.

Mechanism Of Action

The mechanism of action of 2-(Pentan-2-yl)-1H-benzo[d]imidazole is not fully understood. However, it has been reported to act by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells. It has also been found to inhibit the formation of biofilms by bacteria, which makes it a potential candidate for the treatment of bacterial infections.

Biochemical And Physiological Effects

2-(Pentan-2-yl)-1H-benzo[d]imidazole has been found to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of reactive oxygen species and lipid peroxidation, which makes it a potential candidate for the treatment of oxidative stress-related diseases. In addition, it has been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(Pentan-2-yl)-1H-benzo[d]imidazole in lab experiments include its high purity, yield, and diverse biological activities. However, its limitations include its low solubility in water, which makes it difficult to use in aqueous solutions. In addition, its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the research on 2-(Pentan-2-yl)-1H-benzo[d]imidazole. One of the directions is to optimize its synthesis method to improve its yield and purity. Another direction is to study its mechanism of action in detail to identify its molecular targets. Furthermore, the potential applications of 2-(Pentan-2-yl)-1H-benzo[d]imidazole in the treatment of various diseases should be explored further. Finally, the development of novel derivatives of 2-(Pentan-2-yl)-1H-benzo[d]imidazole with improved properties should be investigated.

Synthesis Methods

The synthesis of 2-(Pentan-2-yl)-1H-benzo[d]imidazole involves the condensation reaction between 2-nitrobenzaldehyde and 2-amino-5-pentan-2-ylthiazole in the presence of a reducing agent such as sodium dithionite. The resulting product is then subjected to cyclization using a strong acid such as sulfuric acid to yield 2-(Pentan-2-yl)-1H-benzo[d]imidazole. This method has been reported to yield high purity and yield of the compound.

Scientific Research Applications

2-(Pentan-2-yl)-1H-benzo[d]imidazole has been found to possess various biological activities, which make it a potential candidate for drug development. It has been reported to exhibit anticancer, antifungal, antibacterial, and antiviral activities. In addition, it has also been found to possess antioxidant and anti-inflammatory properties. These properties make it a promising candidate for the treatment of various diseases.

properties

CAS RN

152876-70-5

Product Name

2-(Pentan-2-yl)-1H-benzo[d]imidazole

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-pentan-2-yl-1H-benzimidazole

InChI

InChI=1S/C12H16N2/c1-3-6-9(2)12-13-10-7-4-5-8-11(10)14-12/h4-5,7-9H,3,6H2,1-2H3,(H,13,14)

InChI Key

FOTFIDVNCPGUAP-UHFFFAOYSA-N

SMILES

CCCC(C)C1=NC2=CC=CC=C2N1

Canonical SMILES

CCCC(C)C1=NC2=CC=CC=C2N1

synonyms

1H-Benzimidazole,2-(1-methylbutyl)-(9CI)

Origin of Product

United States

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